molecular formula C19H17D7N6O2 B1163734 Seliciclib-d7 Carboxylic Acid

Seliciclib-d7 Carboxylic Acid

Cat. No. B1163734
M. Wt: 375.476
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 482615-12-3 (unlabelled)

Scientific Research Applications

  • Mechanism of Action in Cancer Therapy : Seliciclib induces cell death in multiple myeloma cells by inhibiting RNA polymerase II-dependent transcription, leading to the down-regulation of the antiapoptotic factor Mcl-1, crucial for the survival of many cell types including multiple myeloma cells (Maccallum et al., 2005).

  • Use in Targeted Drug Delivery : Seliciclib has been encapsulated in nanoparticles for targeted delivery to cancer cells overexpressing the transferrin receptor, showing enhanced cellular uptake and greater sensitivity in specific cancer cells compared to free seliciclib (He & Lin, 2021).

  • Metabolism and Pharmacokinetics : The metabolism of Seliciclib in vitro and in vivo has been extensively studied, identifying cytochrome P450s (CYP3A4 and CYP2B6) as responsible for its metabolism, and glucuronidation as a major elimination process in bile duct-cannulated rats (McClue & Stuart, 2008).

  • Clinical Trials : Seliciclib has undergone phase I clinical trials, demonstrating potential as an oral cyclin-dependent kinase inhibitor with applications in treating advanced malignancies (Benson et al., 2006; le Tourneau et al., 2010).

  • Therapeutic Efficacy in Combination Treatments : Studies have shown the efficacy of Seliciclib in combination with other treatments like ionizing radiation for nasopharyngeal carcinoma, indicating synergistic interactions that enhance cytotoxicity (Hui et al., 2009).

  • Derivative Development for Improved Potency : Derivatives of Seliciclib have been developed to improve potency both in vitro and in vivo, offering potentially better therapeutic options for cancer treatment (Green et al., 2009).

  • Inhibition of Cyclin-Dependent Kinases : Seliciclib acts through the inhibition of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells (Jackson et al., 2008).

properties

Product Name

Seliciclib-d7 Carboxylic Acid

Molecular Formula

C19H17D7N6O2

Molecular Weight

375.476

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.